molecular formula C20H22N6O B5124045 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5124045
M. Wt: 362.4 g/mol
InChI Key: GEVUKCLEYLIOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetically designed chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged heterocyclic scaffolds: a piperazine and a pyridazine ring, the latter further functionalized with a pyrazole moiety . The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust hydrogen-bonding capacity, which can be critical for target engagement in drug discovery projects . The inclusion of a piperazine ring is a common strategy in drug design to fine-tune solubility and pharmacokinetic properties. Furthermore, the 1H-pyrazol-1-yl substituent is a versatile scaffold frequently employed in the development of compounds with a broad spectrum of potential biological activities, serving as a key structural element in various pharmacological agents . While the specific biological profile and molecular target of this exact compound require further investigation, its sophisticated architecture makes it a valuable reagent for constructing novel chemical libraries. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a core scaffold in the exploration of new therapeutic agents. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-4-5-17(16(2)14-15)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVUKCLEYLIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,4-dimethylbenzoyl group through an acylation reaction using 2,4-dimethylbenzoyl chloride and piperazine.

    Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized separately, often starting from hydrazine and a suitable dicarbonyl compound.

    Coupling Reaction: The piperazine and pyridazine intermediates are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring participate in alkylation and acylation reactions. For example:

  • Acylation : Reacts with acyl chlorides or anhydrides under basic conditions (e.g., triethylamine in dichloromethane) to form tertiary amides.

  • Alkylation : Forms quaternary ammonium salts when treated with alkyl halides (e.g., methyl iodide in acetonitrile).

Key Example :

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, DCMN-acetylpiperazine derivative75–85%

Electrophilic Aromatic Substitution on Pyridazine/Pyrazole

The electron-deficient pyridazine ring undergoes electrophilic substitution at specific positions:

  • Halogenation : Bromination at the C5 position of pyridazine using Br₂/FeBr₃ .

  • Nitration : Nitration at the C4 position of pyrazole with HNO₃/H₂SO₄ .

Mechanistic Insight :
The pyridazine ring’s electron-withdrawing nature directs electrophiles to meta positions, while the pyrazole’s electron-rich N1 facilitates nitration .

Cross-Coupling Reactions

The pyridazine core participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reaction with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Coupling with primary amines to install amino groups.

Optimized Conditions :

Reaction TypeCatalyst/BaseSolventTemperatureYield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃DME/H₂O80°C60–70%

Cyclization Reactions

The compound’s structure enables intramolecular cyclization under acidic or thermal conditions:

  • Acid-Mediated Cyclization : Forms fused heterocycles (e.g., triazolo-pyridazines) using polyphosphoric acid .

  • Thermal Rearrangement : Generates pyrazolo[3,4-b]pyridines at 150°C .

Case Study :
Heating with polyphosphoric acid yields a tricyclic derivative via dehydration and ring closure :

Cyclization PathwayTriazolo[4,5-*b*]pyridazine(75% yield)\text{Cyclization Pathway} \rightarrow \text{Triazolo[4,5-*b*]pyridazine} \quad (75\% \text{ yield})

Functional Group Transformations

  • Benzoyl Group Modifications :

    • Reduction : LiAlH₄ reduces the carbonyl to a CH₂ group.

    • Hydrolysis : NaOH/EtOH cleaves the benzoyl group to a carboxylic acid.

  • Pyrazole Ring Reactions :

    • Methylation : Dimethyl sulfate selectively methylates the pyrazole N2 position .

Interaction with Biological Targets

While not a synthetic reaction, the compound’s binding to receptors involves pseudo-reactions:

  • Hydrogen Bonding : Pyridazine N atoms interact with serine residues in enzyme active sites .

  • π-Stacking : The benzoyl group engages in aromatic interactions with tryptophan residues.

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (vs. Analogues)Notes
PiperazineAcylationHigher due to less steric hindrance
PyridazineHalogenationMore reactive than pyrimidine
PyrazoleNitrationLess reactive than imidazole

Mechanistic Considerations

  • Steric Effects : The 2,4-dimethylbenzoyl group hinders electrophilic attack on the adjacent piperazine nitrogen.

  • Electronic Effects : Electron-withdrawing pyridazine enhances the electrophilicity of the C3 position for nucleophilic substitution.

Scientific Research Applications

Pharmacological Activity

Recent studies have highlighted the compound's potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of pyridazine exhibit significant biological activities, including:

  • Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may inhibit cancer cell proliferation. For instance, studies on related pyridazine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • CNS Activity : Its ability to penetrate the blood-brain barrier (BBB) has been investigated, making it a candidate for treating neurological disorders. Compounds with similar structures have demonstrated effectiveness as muscarinic antagonists, which are valuable in managing conditions like Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves several steps that optimize its pharmacological properties. SAR studies reveal that modifications to the piperazine and pyrazole groups can significantly affect the compound's potency and selectivity for various biological targets. For example:

  • Piperazine Modifications : Variations in the piperazine substituents have been shown to enhance binding affinity to muscarinic receptors .
  • Pyrazole Variants : Altering the pyrazole ring can improve anti-inflammatory effects, as evidenced by comparative studies with other pyrazole-containing compounds .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
This compoundAntitumor<200
Pyridazine Derivative AAnalgesic<150
Pyridazine Derivative BAnti-inflammatory<100

Table 2: Synthesis Pathways

StepReaction TypeReagents/Conditions
1DiazotizationEthyl 2-(2-pyridyl) acetate
2HydrogenationCatalytic hydrogenation of intermediate
3CouplingCoupling with piperazine derivatives

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antitumor activity against human cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study 2: CNS Penetration

Research focusing on the CNS activity of similar compounds indicated that modifications to the piperazine ring enhanced their ability to cross the BBB. This opens avenues for developing treatments for neurological disorders where central nervous system access is crucial .

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Molecular Formula : C₁₁H₁₄N₆
  • Molecular Weight : 230.26
  • Key Features : Lacks the 2,4-dimethylbenzoyl substituent on the piperazine ring.
  • Structural Insights : The piperazine ring adopts a chair conformation, and the pyridazine-pyrazole dihedral angle is ~10°, favoring coplanarity .
  • Biological Relevance : While biological activity is unreported, its structural simplicity makes it a precursor for more complex derivatives.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Molecular Formula : C₁₂H₁₅N₅
  • Molecular Weight : 229.28
  • Key Features : Replaces piperazine with piperidine (saturated six-membered ring with one nitrogen).

Piperazine Substituent Modifications

3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Molecular Formula : C₂₃H₂₂N₆O₂S
  • Molecular Weight : 446.5
  • Key Features : Incorporates a biphenylsulfonyl group on piperazine.
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine
  • Molecular Formula : C₂₀H₁₈BrFN₄
  • Molecular Weight : 413.3
  • Key Features : Halogenated aryl groups (Br, F) on piperazine and pyridazine.
  • Biological Potential: Halogens may improve binding affinity in kinase or receptor targets due to electron-withdrawing effects.

Pyrazole Substituent Variations

3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
  • Molecular Formula : C₂₆H₂₈N₆O₂S
  • Molecular Weight : 488.6
  • Key Features : Methyl-substituted pyrazole enhances steric bulk and lipophilicity.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance References
3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine C₂₀H₂₃N₆O 375.44 2,4-Dimethylbenzoyl-piperazine Kinase inhibition (hypothesized)
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₄N₆ 230.26 Unsubstituted piperazine Precursor for derivatives
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine C₂₀H₁₈BrFN₄ 413.3 Halogenated aryl groups Kinase inhibition (potential)
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₂₃H₂₂N₆O₂S 446.5 Biphenylsulfonyl-piperazine Undisclosed

Biological Activity

The compound 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 1019100-43-6) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6OC_{20}H_{22}N_{6}O with a molecular weight of 362.4 g/mol. The structural components include a piperazine ring, a benzoyl group, and a pyridazine core, which are known to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
CAS Number1019100-43-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The piperazine moiety is known for modulating neurotransmitter receptors, while the pyridazine structure may influence enzyme activities related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases that are critical in cancer cell signaling pathways, leading to reduced cell proliferation.
  • Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Interaction with DNA : Preliminary studies indicate that it may bind to DNA or interfere with DNA synthesis processes.

Biological Activity and Efficacy

Research has demonstrated that This compound possesses a range of biological activities:

Antiproliferative Effects

In vitro studies have shown significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Cells : Exhibited an IC50 value of approximately 13.3 µM, indicating potent cytotoxic effects.
  • HeLa Cells : Demonstrated considerable sensitivity with similar IC50 values.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the compound against multiple cancer cell lines including MDA-MB-231 and PANC 1. The results indicated that the compound effectively inhibited cell growth with GI50 values ranging from 0.15 to 1.4 µM for certain derivatives.
  • Mechanistic Insights :
    • A detailed study explored the compound's interaction with tubulin proteins through molecular docking studies, revealing that it disrupts microtubule dynamics essential for mitosis.

Comparative Analysis

The biological activity of this compound can be compared with similar piperazine derivatives known for their pharmacological properties:

Compound NameIC50 (µM)Activity Type
This compound13.3Antiproliferative
5-[1-(2-chloro-4-nitrophenyl)hydrazinyl]pyrimidine20.4Antioxidant
4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivativesVariesAnticancer

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

  • Methodological Answer : The synthesis typically involves sequential substitution reactions on the pyridazine core. For example, pyridazine derivatives are often synthesized via nucleophilic aromatic substitution (NAS) using piperazine or pyrazole precursors under reflux conditions in polar aprotic solvents like ethanol or acetone . Key optimization steps include:
  • Solvent selection : Ethanol or acetone for NAS reactions due to their polarity and boiling points .
  • Temperature control : Reflux at 70–80°C for 6–12 hours to ensure complete substitution .
  • Catalyst use : Potassium carbonate (K₂CO₃) as a base to deprotonate nucleophiles and enhance reactivity .
    Systematic optimization can employ Design of Experiments (DoE) to evaluate solvent polarity, temperature gradients, and stoichiometric ratios.

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural validation requires a combination of:
  • ¹H/¹³C NMR : To confirm substituent positions and piperazine/pyrazole integration ratios. For example, the 2,4-dimethylbenzoyl group shows aromatic proton splitting patterns at δ 6.8–7.2 ppm, while pyridazine protons appear downfield (δ 8.5–9.0 ppm) .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₂₂H₂₃N₅O) .
  • X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry, as demonstrated for related pyridazine derivatives .

Q. What in vitro biological screening assays are most suitable for preliminary evaluation of this compound’s pharmacological potential?

  • Methodological Answer : Prioritize assays aligned with known activities of pyridazine-piperazine hybrids:
  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
  • Antimicrobial screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) based on reported anti-bacterial activity of piperazine-pyridazine analogs .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for enhancing biological activity (e.g., kinase inhibition)?

  • Methodological Answer : SAR studies should systematically modify:
  • Piperazine substituents : Replace the 2,4-dimethylbenzoyl group with electron-withdrawing (e.g., 4-Cl) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
  • Pyrazole moiety : Introduce substituents (e.g., methyl, nitro) at the 1H-pyrazole position to evaluate hydrogen bonding or π-π stacking interactions .
    Use computational tools (e.g., molecular docking) to predict binding affinities to kinase active sites, followed by in vitro validation .

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Conformational analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in solution versus rigid docking poses .
  • Off-target screening : Expand bioactivity profiling to secondary targets (e.g., GPCRs, ion channels) using radioligand binding assays .
  • Experimental validation : Synthesize and test analogs with targeted modifications (e.g., halogenation) to reconcile theoretical and empirical data .

Q. How can researchers employ advanced analytical techniques (e.g., LC-HRMS, 2D NMR) to characterize degradation products or metabolic byproducts?

  • Methodological Answer : For stability/metabolism studies:
  • Forced degradation : Expose the compound to acidic, basic, oxidative, and photolytic conditions, followed by LC-HRMS to identify degradation pathways .
  • Metabolic profiling : Use liver microsome assays with LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • 2D NMR (COSY, HSQC) : Resolve complex mixtures by correlating proton and carbon shifts in degradation byproducts .

Q. What computational methods are most effective for predicting this compound’s physicochemical properties (e.g., logP, solubility) and ADMET profiles?

  • Methodological Answer : Combine:
  • DFT calculations : To estimate logP and pKa using software like Gaussian or ADF .
  • Machine learning models : Use ADMET Predictor or SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .
  • Solubility prediction : Apply the Hansen Solubility Parameters (HSP) model to optimize formulation solvents .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for non-linear kinetics in this compound’s bioactivity?

  • Methodological Answer : Use:
  • Hill equation modeling : Fit sigmoidal curves to EC₅₀/IC₅₀ data, adjusting Hill coefficients to quantify cooperativity .
  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t₁/₂ in pharmacokinetic studies .
  • Resampling techniques : Bootstrap analysis to estimate confidence intervals for potency metrics .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data to minimize false positives/negatives?

  • Methodological Answer : Implement:
  • Z-score normalization : Identify hits with activity ≥3 standard deviations above controls .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to p-values from multi-well plate data .
  • ROC curve analysis : Optimize assay cutoff thresholds using sensitivity-specificity trade-offs .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters for NAS Reactions

ParameterOptimal RangeImpact on Yield
SolventEthanol/AcetonePolarity ↑, Yield ↑
Temperature70–80°CReaction rate ↑
Base (K₂CO₃)1.5–2.0 eqDeprotonation efficiency

Q. Table 2. SAR Modifications and Biological Outcomes

Substituent PositionModificationBioactivity Trend
Piperazine (R₁)4-Cl substitutionKinase inhibition ↑
Pyridazine (R₂)Methyl additionSolubility ↓

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.